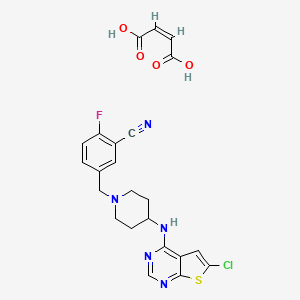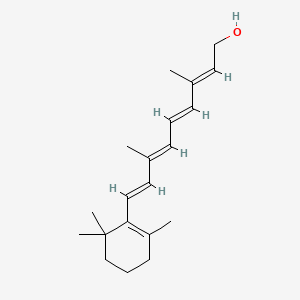
SR1903
Overview
Description
SR1903 is a novel blocker of TREM-1 (triggering receptor expressed on myeloid cells-1) activation, also showing modest agonist activity on LXR and weak repressive activity (inverse agonism) of PPARγ.
Scientific Research Applications
Translational Research for Public Health
The Superfund Research Program (SRP), coordinated by the National Institute of Environmental Health Sciences (NIEHS), has been instrumental in addressing health and environmental problems related to hazardous waste sites. SRP's contributions over 25 years include the discovery of arsenic's toxicity to the developing human central nervous system, benzene toxicity to hematologic progenitor cells, and the development of novel analytic techniques like the luciferase expression assay. It has also been involved in tracking the health and environmental effects of major disasters like the World Trade Center attacks and Hurricane Katrina (Landrigan et al., 2015).
Epigenetic Mutations in Silver–Russell Syndrome
Research has shown that epigenetic mutations, specifically hypomethylation at the H19-IGF2 locus, play a significant role in Silver–Russell syndrome (SRS), a condition characterized by severe intrauterine and postnatal growth retardation. This study found that about 40% of patients with a definite SRS phenotype exhibited an epimutation at the H19-IGF2 locus, providing insights into the pathogenesis of SRS (Bartholdi et al., 2008).
Inflammatory Signaling Pathways
A study on the pan modulator SR1903 highlighted its effectiveness in blocking TREM-1 activation, a significant amplifier of proinflammatory responses. SR1903's unique polypharmacological properties, including modest agonist activity on LXR and weak inverse agonism of PPARγ, demonstrate its potential in treating metabolic and inflammatory diseases (Chang et al., 2019).
mRNA Export Activity of SR Proteins
Research indicates that the mRNA export activity of SR proteins is modulated by the cellular differentiation state. This study developed a quantitative assay to detect differences in nucleocytoplasmic shuttling among SR protein family members, revealing that the shuttling of SRSF2 and SRSF5 is considerable in pluripotent murine P19 cells. These findings suggest a link between posttranslational modification of SR proteins and the regulation of their mRNA export activities, distinguishing pluripotent from differentiated cells (Botti et al., 2017).
Early Protein-RNA Assembly Complex of the Signal Recognition Particle
The crystal structure of human SRP19 in complex with helix 6 of SRP RNA, as reported in this study, is a critical step in SRP assembly in archaea and eukarya. This research provides insight into the interactions between protein and RNA in SRP, contributing to our understanding of the assembly of the SRP core comprising SRP19, SRP54, and SRP RNA (Wild et al., 2001).
properties
Molecular Formula |
C26H25F6N3O |
|---|---|
Molecular Weight |
509.4964 |
IUPAC Name |
1,1,1,3,3,3-Hexafluoro-2-(4'-((4-(pyridin-4-ylmethyl)piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)propan-2-ol |
InChI |
InChI=1S/C26H25F6N3O/c27-25(28,29)24(36,26(30,31)32)23-7-5-22(6-8-23)21-3-1-19(2-4-21)17-34-13-15-35(16-14-34)18-20-9-11-33-12-10-20/h1-12,36H,13-18H2 |
InChI Key |
MGZJUABMXDCLTP-UHFFFAOYSA-N |
SMILES |
OC(C(F)(F)F)(C1=CC=C(C2=CC=C(CN3CCN(CC4=CC=NC=C4)CC3)C=C2)C=C1)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SR1903; SR-1903; SR 1903 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide](/img/structure/B1193541.png)
